molecular formula C8H10ClNO B1600718 4-Chloro-5-methoxy-2-methylaniline CAS No. 62492-42-6

4-Chloro-5-methoxy-2-methylaniline

Cat. No. B1600718
CAS RN: 62492-42-6
M. Wt: 171.62 g/mol
InChI Key: JABOOSPOIFZIGG-UHFFFAOYSA-N
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Patent
US08815903B2

Procedure details

To a suspension of N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide (7.02 g) in ethanol (50 mL) was added 2 mol/L aqueous sodium hydroxide solution at room temperature, and the mixture was stirred at external temperature of 80° C. for 30 minutes. The reaction mixture was left to be cooled and concentrated under reduced pressure. To the residue was added water, and the mixture was stirred for 1 hour. The precipitate was collected by filtration, washed with water, and then dried under reduced pressure to obtain the title compound (4.15 g). 1H-NMR (CDCl3) δ ppm: 2.08 (3H, s), 3.40-3.82 (2H, br), 3.83 (3H, s), 6.29 (1H, s), 6.99-7.04 (1H, m).
Name
N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([NH:10]C(=O)C(F)(F)F)=[C:4]([CH3:17])[CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([NH2:10])=[C:4]([CH3:17])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-(4-chloro-5-methoxy-2-methylphenyl)-2,2,2-trifluoroacetamide
Quantity
7.02 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1OC)NC(C(F)(F)F)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at external temperature of 80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.